Unique Synthetic Pathway to L-Idaro-1,4-Lactone and α-L-Idosiduronase Inhibition
2,4:3,5-Di-O-benzylidene-L-iditol is a crucial intermediate for the synthesis of L-idaro-1,4-lactone, which is a known inhibitor of α-L-idosiduronase [1]. While other hexitols (e.g., D-glucitol) can be used to synthesize analogous lactones (e.g., D-glucaro-1,4-lactone, an α-D-glucosiduronase inhibitor), the L-ido configuration provided by this specific protected derivative is essential for targeting α-L-idosiduronase. The inhibitory activity of the final lactone is quantitatively similar to that of D-glucaro-1,4-lactone against its respective target .
| Evidence Dimension | Enzyme Inhibitor Synthesis |
|---|---|
| Target Compound Data | Intermediate for L-idaro-1,4-lactone |
| Comparator Or Baseline | D-glucaro-1,4-lactone (from D-glucitol) inhibits α-D-glucosiduronase |
| Quantified Difference | Inhibits α-L-idosiduronase to same degree as D-glucaro-1,4-lactone inhibits α-D-glucosiduronase (qualitative comparison) |
| Conditions | Human seminal fluid α-L-idosiduronase assay; substrate: phenyl or 4-methylumbelliferyl α-L-idosiduronic acid |
Why This Matters
For researchers developing selective inhibitors for lysosomal storage disorders (e.g., MPS I), this specific stereochemistry is required to target α-L-idosiduronase, making substitution with D-glucitol or D-mannitol derivatives scientifically invalid.
- [1] Herd, J. K. Synthesis of L-idaro-1,4-lactone, an inhibitor of alpha-L-idosiduronase. Carbohydrate Research, 1982, 99(1), 33-39. View Source
